molecular formula C6H5F3N4OS B1530910 N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea CAS No. 861211-27-0

N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea

Cat. No.: B1530910
CAS No.: 861211-27-0
M. Wt: 238.19 g/mol
InChI Key: DILVOMGDPCQKPO-UHFFFAOYSA-N
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Description

N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea is a useful research compound. Its molecular formula is C6H5F3N4OS and its molecular weight is 238.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Insights

Preparation and Crystal Structure Analysis : N-(Pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea and its analogs have been synthesized and characterized, revealing detailed insights into their crystal structures and theoretical calculations. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Ren et al., 2007).

Synthesis and Herbicidal Activities : Derivatives of N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea have shown significant herbicidal activities, indicating their potential as agrochemicals. These compounds have been synthesized through multi-step reactions, and their structure-activity relationships have been explored to optimize their herbicidal efficacy (Fu-b, 2014).

Biological Activities and Applications

Anti-inflammatory Activity : Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities. These studies have shown moderate activity, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Bahekar & Shinde, 2004).

Crystal Structure and Biological Activities : Research into the crystal structure and biological behaviors of specific derivatives of this compound has revealed their promising herbicidal activities. These findings support the potential application of these compounds in agricultural settings (Yan et al., 2008).

Molecular Interactions and Coordination Chemistry

Coordination Compounds and Biological Properties : The coordination behavior of cyclic thioureas, including pyrimidine derivatives, with transition metals has been investigated, revealing diverse geometrical structures and potential for varied biological activities. This research area opens new avenues for the application of this compound derivatives in medicinal chemistry and materials science (Saad et al., 2012).

Properties

IUPAC Name

[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4OS/c7-6(8,9)2-1-3(14)12-5(11-2)13-4(10)15/h1H,(H4,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILVOMGDPCQKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)NC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea
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N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea
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N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea
Reactant of Route 4
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N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea
Reactant of Route 5
N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea
Reactant of Route 6
N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.